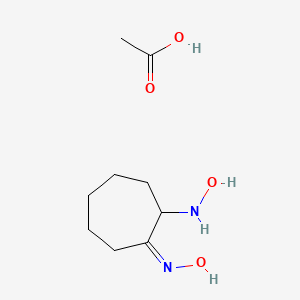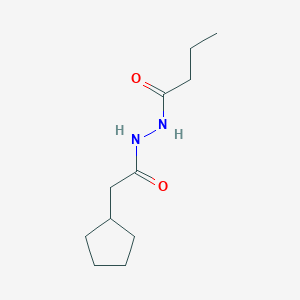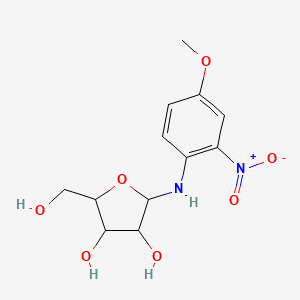
(1Z)-2-(hydroxyamino)cycloheptanone oxime acetate (salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxime esters, which may be similar to the compound you’re asking about, are emerging as the first-line building blocks in modern heterocyclic chemistry . They can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride .
Synthesis Analysis
The synthesis of oxime esters involves the reaction of various substituted aryl or heteryl amines with alkyl cyanoacetates . Another method involves the oxidation–oximization of cyclohexane with ammonium acetate .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as 3D visualization programs like VESTA , or through graph and hypergraph models .Chemical Reactions Analysis
Oxime esters show high reaction activities in the N–O bond cleavage involved in organic transformation . They act as both internal oxidants and a precursor which participates in the framework of the final product .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be computed using tools like ProtParam , which calculates parameters such as the molecular weight, theoretical pI, amino acid composition, atomic composition, and more.Safety and Hazards
Wirkmechanismus
Target of Action
It is known that oxime compounds, in general, are versatile building blocks widely applied in organic synthesis . They are valuable structural motifs in numerous bioactive molecules .
Mode of Action
The mode of action of (1Z)-2-(hydroxyamino)cycloheptanone oxime acetate (salt) involves a cascade reaction for oxidation–oximization . Tetrahedral Ti sites in Ni-containing hollow titanium silicalite can serve as bifunctional catalytic centers . This methodology provides a direct approach to prepare cyclohexanone oxime .
Biochemical Pathways
The biochemical pathways affected by (1Z)-2-(hydroxyamino)cycloheptanone oxime acetate (salt) involve the cyclization/functionalization of unsaturated oxime esters (ethers). This is a powerful strategy for the synthesis of versatile functionalized nitrogen-containing scaffolds . The cascade cyclization of unsaturated oxime esters (ethers) with different functional group reagents is a key part of this process .
Result of Action
The result of the action of (1Z)-2-(hydroxyamino)cycloheptanone oxime acetate (salt) is the production of cyclohexanone oxime . This compound is an important precursor for Nylon-6 . The reaction yields cyclohexanone oxime with 50.7% selectivity (13.6% conversion) .
Action Environment
The action environment can significantly influence the compound’s action, efficacy, and stability. For instance, the electrochemical method for the one-pot synthesis of cyclohexanone oxime under ambient conditions with aqueous nitrate as the nitrogen source . The adsorption of nitrogen species plays a central role in catalytic performance .
Eigenschaften
IUPAC Name |
acetic acid;(NZ)-N-[2-(hydroxyamino)cycloheptylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.C2H4O2/c10-8-6-4-2-1-3-5-7(6)9-11;1-2(3)4/h6,8,10-11H,1-5H2;1H3,(H,3,4)/b9-7-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYYRIWAFIMBPT-VILQZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CCC(C(=NO)CC1)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1CCC(/C(=N\O)/CC1)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
acetic acid;(NZ)-N-[2-(hydroxyamino)cycloheptylidene]hydroxylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B5914742.png)




![2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5914772.png)




![methyl 2-{[1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B5914803.png)

